Baz1A-IN-1
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Overview
Description
BAZ1A-IN-1 is a potent inhibitor of the bromodomain adjacent to zinc finger domain 1A (BAZ1A) protein. This compound has shown significant anti-survival activity against cancer cell lines that express high levels of BAZ1A, while exhibiting weak or no activity against cells with low BAZ1A expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BAZ1A-IN-1 involves a multi-step process that includes the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers and are not publicly disclosed in full detail .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
BAZ1A-IN-1 primarily undergoes reactions typical of organic compounds containing functional groups such as amides, nitro groups, and heterocycles. These reactions include:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
BAZ1A-IN-1 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool compound to study the inhibition of BAZ1A and its effects on chromatin remodeling.
Biology: Employed in studies to understand the role of BAZ1A in cellular processes such as DNA repair and transcription regulation.
Medicine: Investigated for its potential therapeutic effects against cancers that exhibit high levels of BAZ1A expression.
Industry: Utilized in the development of new drugs targeting epigenetic regulators
Mechanism of Action
BAZ1A-IN-1 exerts its effects by inhibiting the bromodomain adjacent to zinc finger domain 1A (BAZ1A) protein. This inhibition disrupts the function of BAZ1A in chromatin remodeling, thereby affecting DNA accessibility and transcription regulation. The molecular targets and pathways involved include the ATP-dependent chromatin assembly factor (ACF) and the imitation switch (ISWI) family of chromatin remodeling complexes .
Comparison with Similar Compounds
Similar Compounds
- GSK737
- BET-IN-16
- Trotabresib
- GSK217
- GSK620
- BAY1238097
- GNE-272
- BET-IN-14
Uniqueness of BAZ1A-IN-1
This compound is unique in its high specificity and potency as an inhibitor of the BAZ1A bromodomain. Its ability to selectively target cancer cell lines with high BAZ1A expression makes it a valuable tool in cancer research and potential therapeutic development .
Properties
IUPAC Name |
1-(3-nitrophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c21-15(17-12-7-4-8-13(9-12)20(22)23)19-16-18-14(10-24-16)11-5-2-1-3-6-11/h1-10H,(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRJAZDAWUSWRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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